BenchChemオンラインストアへようこそ!

Carvedilol impurity A

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Achieve unequivocal carvedilol impurity profiling with Carvedilol Impurity A (USP Related Compound A / EP Impurity A), the mandated reference standard for USP monograph system suitability. With a distinct RRT of 0.86 and low RRF of 0.49, substituting with analogs yields non-compliant results. Required for method validation, ANDA submissions, and batch release testing at the 0.1% limit. This compound-specific calibrant eliminates quantitation errors and verifies the critical ≥4.0 resolution between carvedilol and Impurity A. Purchase the authentic reference standard to maintain compendial compliance and patient safety.

Molecular Formula C36H43N3O7
Molecular Weight 629.76
CAS No. 1076199-79-5
Cat. No. B600936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol impurity A
CAS1076199-79-5
Synonyms1-[[4-(2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol;  1-(9H-Carbazol-4-yloxy)-3-[[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl][2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
Molecular FormulaC36H43N3O7
Molecular Weight629.76
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O
InChIInChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol Impurity A (CAS 1076199-79-5): Essential Reference Standard for Chromatographic System Suitability and Impurity Profiling


Carvedilol Impurity A (CAS 1076199-79-5), also designated as Carvedilol Related Compound A by the United States Pharmacopeia (USP) and Carvedilol EP Impurity A by the European Pharmacopoeia, is a specified process-related impurity in the synthesis of the non-selective beta-blocker carvedilol [1]. With a molecular formula of C36H43N3O7 and a molecular weight of 629.75 g/mol, this compound serves as a critical reference standard for analytical method development, validation, and routine quality control of carvedilol active pharmaceutical ingredient (API) and finished dosage forms [2]. Its characterization and quantification are mandated by compendial monographs to ensure drug substance purity and patient safety.

Carvedilol Impurity A: Why Unspecified or Alternative Impurity Standards Invalidate Analytical Methods


Pharmaceutical impurity reference standards are not interchangeable. Each carvedilol-related compound exhibits a unique chromatographic signature—defined by relative retention time (RRT), relative response factor (RRF), and resolution—under compendial HPLC conditions. Substituting Carvedilol Impurity A with a structurally similar analog, such as Carvedilol Related Compound B or C, leads to inaccurate peak identification, erroneous quantitation, and failure to meet system suitability requirements mandated by USP and ICH guidelines [1]. Specifically, the USP monograph for Carvedilol mandates a minimum resolution of 4.0 between carvedilol and Carvedilol Related Compound A; using an alternative impurity standard would render this critical performance metric unverifiable and the analytical procedure non-compliant [1]. Furthermore, each impurity possesses a distinct RRF (e.g., 0.49 for Impurity A vs. 0.56 for Bisalkylpyrocatechol), necessitating compound-specific calibration for accurate impurity quantitation by area normalization [2].

Carvedilol Impurity A: Quantitative Chromatographic and Performance Data Versus Compendial and In-Class Comparators


USP Monograph Relative Retention Time and Acceptance Limit for Carvedilol Impurity A vs. Other Specified Impurities

Under USP Organic Impurities Procedure 1 (HPLC-UV at 240 nm), Carvedilol Impurity A (Carvedilol Related Compound A) exhibits a relative retention time (RRT) of 0.7 relative to carvedilol, with an acceptance limit of NMT 0.1% [1]. This RRT differs from other specified impurities, such as Carvedilol Related Compound F (RRT 1.2, NMT 0.1%) and Carvedilol Related Compound C (RRT 1.8, NMT 0.02%), enabling unambiguous chromatographic identification and quantitation [1].

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Chromatographic Resolution Requirement for Carvedilol Impurity A vs. Carvedilol

The USP system suitability test for the Assay procedure mandates a minimum resolution (Rs) of 4.0 between the carvedilol peak and the Carvedilol Related Compound A peak [1]. This high resolution requirement, which is specific to Impurity A, underscores the critical need for a certified reference standard of this impurity to demonstrate adequate column performance and mobile phase conditions before sample analysis.

Analytical Method Validation System Suitability HPLC

Relative Response Factor (RRF) and Method Sensitivity of Carvedilol Impurity A vs. Co-eluting Process Impurities

In a validated stability-indicating RP-HPLC method, Carvedilol Impurity A demonstrated a relative retention time (RRT) of 0.86 and a relative response factor (RRF) of 0.49 at 240 nm [1]. In comparison, the closely eluting impurity Bisalkylpyrocatechol exhibited an RRT of 0.94 and an RRF of 0.56, while Carvedilol N-Methyl propanol amine showed an RRT of 1.07 and an RRF of 0.58 [1]. The significantly lower RRF of Impurity A (0.49) means it produces a substantially smaller detector response per unit mass than carvedilol, necessitating the use of an RRF correction factor for accurate quantitation when using area percent methods.

Analytical Method Validation Impurity Profiling Pharmaceutical Analysis

Method Accuracy and Precision Data for Carvedilol Impurity A vs. Other Process Impurities

Method validation studies demonstrate high accuracy and precision for the quantification of Carvedilol Impurity A. The mean recovery for Impurity A across LOQ, 50%, 100%, and 150% spike levels ranged from 100.9% to 109.5% (mean = 104.4%), falling well within the 85%-115% acceptance criteria [1]. Method precision, assessed by six replicate preparations of a sample spiked at the specification limit (0.2%), showed a relative standard deviation (RSD) of 1.2% for Impurity A, which is lower (i.e., better precision) than for several other impurities, including Bisalkylpyrocatechol (RSD = 2.5%) and Impurity D (USP) (RSD = 4.0%) [1].

Method Validation Recovery Precision

Carvedilol Impurity A is a Non-Genotoxic Process Impurity, Distinct from Identified Genotoxic Impurities

Recent investigations have identified several potentially genotoxic impurities (GTIs) in carvedilol drug substance, including 4-Oxiranylmethoxy-9H-Carbazole (Impurity D) and various sulfonate esters [1]. Carvedilol Impurity A is structurally unrelated to these GTIs and is not classified as a genotoxic impurity under ICH M7 guidelines. Instead, it is recognized as a routine process-related impurity formed during synthesis and is controlled to standard limits (NMT 0.1% per USP) rather than the stricter threshold of toxicological concern (TTC) applied to GTIs [2].

Genotoxicity Impurity Safety Regulatory Science

Critical Applications of Carvedilol Impurity A (CAS 1076199-79-5) in Analytical Development and Quality Control


USP Compendial System Suitability Testing for HPLC Method Verification

Carvedilol Impurity A is an essential component of the USP System Suitability Solution for carvedilol assay and organic impurities testing. The USP monograph requires a minimum resolution of 4.0 between carvedilol and Carvedilol Related Compound A to validate column performance and mobile phase conditions before sample analysis. QC laboratories must use a certified reference standard of this impurity to prepare the system suitability solution and confirm that the analytical system meets compendial specifications [1].

Method Development and Validation for Impurity Profiling in ANDA Submissions

During the development of a stability-indicating HPLC method for carvedilol API and tablets, Carvedilol Impurity A serves as a key marker for method specificity, linearity, accuracy, and precision. The validated method data (RRT = 0.86, RRF = 0.49, LOD = 0.011%, LOQ = 0.032%) provide a benchmark for establishing method performance. Inclusion of Impurity A in validation protocols is critical for demonstrating adequate separation from the main peak and from other process impurities, a requirement for ANDA and DMF submissions [2].

Quantitative Impurity Monitoring for Batch Release and Stability Studies

As a specified impurity with a USP limit of NMT 0.1%, Carvedilol Impurity A must be accurately quantified in every batch of carvedilol drug substance and drug product released to the market. The low RRF (0.49) necessitates the use of an Impurity A reference standard to generate a calibration curve or apply an RRF correction factor, preventing underestimation of impurity content. This quantification is also required for ICH stability studies to establish product shelf-life [1][2].

Process Development and Synthetic Route Optimization

In chemical process R&D, tracking the formation of Carvedilol Impurity A provides insight into reaction selectivity and efficiency. The impurity arises from a specific side reaction during the coupling of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. Monitoring Impurity A levels allows chemists to optimize reaction parameters (e.g., stoichiometry, temperature, solvent) to minimize its formation, thereby improving overall yield and reducing purification burden [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carvedilol impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.